molecular formula C7H12ClNO B2825716 5-Oxa-2-azaspiro[3.5]non-7-ene HCl CAS No. 1823869-00-6

5-Oxa-2-azaspiro[3.5]non-7-ene HCl

Cat. No.: B2825716
CAS No.: 1823869-00-6
M. Wt: 161.63
InChI Key: DKMNEMOGFYWQQN-UHFFFAOYSA-N
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Description

General Significance of Spiro Compounds in Organic Chemistry

Spirocycles are a class of organic compounds where two rings are linked by a single common atom, known as the spiro atom. tandfonline.com This structural feature imparts a distinct three-dimensionality, a stark contrast to the often flat structures of many aromatic and heterocyclic compounds. encyclopedia.pubmdpi.com This rigid, well-defined spatial arrangement is a key reason for their growing importance in several areas of chemical science.

In medicinal chemistry and drug discovery , the three-dimensional nature of spirocycles is a significant advantage. tandfonline.combldpharm.com It allows for the precise orientation of functional groups in three-dimensional space, which can lead to better interactions with the complex binding sites of biological targets like proteins and enzymes. bldpharm.comresearchgate.net This can result in improved potency and selectivity of drug candidates. tandfonline.com Furthermore, the incorporation of spirocyclic scaffolds, which are rich in sp³-hybridized carbon atoms, often leads to improved physicochemical properties. tandfonline.combldpharm.com These improvements can include enhanced aqueous solubility, better metabolic stability, and modified lipophilicity, all of which are critical for the development of successful drugs. tandfonline.comtandfonline.com Many spirocyclic compounds are found in natural products, some of which possess notable biological activities, including anticancer, antiviral, and antibacterial properties. encyclopedia.pubresearchgate.netnih.gov

In materials science , the rigid framework of spiro compounds is also beneficial. Their unique architecture can be exploited to create materials with specific optical and electronic properties, finding use in the development of organic electronics and sensors. taylorandfrancis.comwalshmedicalmedia.com

The synthesis of these complex structures can be challenging due to the presence of a quaternary carbon at the spiro center. tandfonline.comtaylorandfrancis.com However, recent advances in synthetic methodologies are making these valuable scaffolds more accessible for research and development. researchgate.netrsc.org

Overview of Azaspirocyclic Systems with Oxetane (B1205548) and Piperidine (B6355638) Moieties

Azaspirocycles are a specific class of spirocyclic compounds that contain at least one nitrogen atom within their ring structures. The combination of an oxetane (a four-membered ether ring) and a piperidine (a six-membered nitrogen-containing ring) within a single spirocyclic framework creates a molecule with a unique set of properties relevant to medicinal chemistry. tandfonline.comtandfonline.com

The oxetane ring is a valuable motif in drug design. acs.org It is a small, polar, and sp³-rich structure that can serve as a bioisosteric replacement for other common functional groups like gem-dimethyl or carbonyl groups. acs.orgnih.gov The incorporation of an oxetane can positively influence a molecule's aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.gov The strained four-membered ring also exposes the oxygen's lone pairs, making it a good hydrogen bond acceptor. nih.gov

Piperidine rings are also common structural units in many pharmaceuticals and natural products. whiterose.ac.uk When combined with an oxetane in a spirocyclic system, such as a 2-oxa-5-azaspiro[3.5]nonane, the resulting scaffold has a well-defined three-dimensional shape. core.ac.uk This rigidity can lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. tandfonline.com Studies have shown that replacing a piperidine with an azaspirocycle containing an oxetane can reduce lipophilicity and basicity, which can be beneficial for a drug's pharmacokinetic profile. tandfonline.com

The synthesis of these spirocyclic oxetane-piperidines can be achieved through various methods, including gold-catalyzed rearrangements of propargylic alcohols, which allows for the creation of libraries of these compounds for drug discovery. core.ac.uk The resulting scaffolds are of interest due to their rod-like structure and attractive physicochemical properties. core.ac.uk For example, an oxetane spiro-fused to a piperidine moiety has been identified as a potent inhibitor of the respiratory syncytial virus (RSV) L protein. nih.gov

Structural Features and Nomenclature of 5-Oxa-2-azaspiro[3.5]non-7-ene and Related Azaspirocycles

The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.org The name "5-Oxa-2-azaspiro[3.5]non-7-ene HCl" precisely describes the structure of the molecule.

The breakdown of the name is as follows:

spiro : This prefix indicates that the compound has two rings joined by a single common atom. vedantu.com

[3.5] : These numbers in square brackets denote the number of carbon atoms in each ring, excluding the spiro atom itself, and are listed in ascending order. acdlabs.comed.gov In this case, one ring has three atoms (the oxetane ring) and the other has five atoms (the piperidine ring) connected to the central spiro carbon.

nona : This part of the name indicates the total number of atoms in both rings, including the spiro atom (3 + 5 + 1 = 9). mmu.ac.uk

Oxa and aza : These are prefixes from replacement nomenclature used to indicate the presence of heteroatoms (atoms other than carbon) in the cyclic framework. iupac.org "Oxa" refers to an oxygen atom, and "aza" refers to a nitrogen atom.

5-Oxa-2-aza : The numbers preceding "oxa" and "aza" are locants that specify the position of these heteroatoms in the ring system. Numbering starts in the smaller ring, at an atom adjacent to the spiro atom, and proceeds around the small ring, through the spiro atom, and then around the larger ring. acdlabs.commmu.ac.ukqmul.ac.uk

7-ene : This suffix and its preceding locant indicate the presence and location of a double bond within the spirocyclic system. ed.gov

HCl : This signifies that the compound is a hydrochloride salt. This is typically formed by the reaction of the basic nitrogen atom in the piperidine ring with hydrochloric acid, a common practice to improve the water solubility and stability of amine-containing compounds.

Structural Details of 5-Oxa-2-azaspiro[3.5]non-7-ene

Based on the nomenclature, the molecule consists of a four-membered oxetane ring and a six-membered piperidine ring sharing a single carbon atom. The nitrogen atom is at position 2 (in the oxetane ring, although this is unusual and may indicate a specific non-standard numbering or a typographical error in the common name, as typically the heteroatom would be in the larger ring in this configuration), and the oxygen atom is at position 5 (in the piperidine ring). A double bond is present between carbons 7 and 8 of the piperidine ring. The spirocyclic nature imparts a rigid, three-dimensional conformation. The hydrochloride salt form suggests that the piperidine nitrogen is protonated.

Below is an interactive data table summarizing the nomenclature for this compound and a related, more common isomeric structure for comparison.

Feature5-Oxa-2-azaspiro[3.5]non-7-ene2-Oxa-5-azaspiro[3.5]non-7-ene uni.lu
Spiro Prefix spirospiro
Ring Sizes [3.5] (4- and 6-membered rings)[3.5] (4- and 6-membered rings)
Total Atoms nonane (9)nonane (9)
Heteroatoms 5-Oxa, 2-Aza2-Oxa, 5-Aza
Unsaturation 7-ene7-ene
Salt Form Hydrochloride (HCl)Not specified

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]non-7-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-4-9-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMNEMOGFYWQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC12CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Oxa 2 Azaspiro 3.5 Non 7 Ene Hcl and Its Congeners

Retrosynthetic Analysis of the Spiro[3.5]nonane Core

A retrosynthetic analysis of the 5-oxa-2-azaspiro[3.5]nonane core reveals several strategic bond disconnections that guide the design of synthetic routes. A primary disconnection of the tertiary amine-based N-heterospirocycle points to a feedstock ketone and a readily available alkenyl-derived secondary amine as key starting materials. cam.ac.uk This approach is predicated on the in-situ formation of an α-amino radical, which can then participate in a cyclization reaction. cam.ac.ukscispace.com Another key disconnection involves the spirocyclic junction itself, suggesting a strategy based on the rearrangement of a suitable precursor, such as a pinacol-like rearrangement, to construct the spiro[3.5]nonane skeleton. jst.go.jp

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies are employed in the synthesis of spirocyclic compounds. Convergent routes, where different fragments of the target molecule are synthesized separately and then combined, are often favored for their efficiency and flexibility. k-state.edu For instance, a convergent approach might involve the synthesis of a functionalized azetidine (B1206935) ring and a separate cyclohexene (B86901) precursor, which are then coupled to form the spirocyclic core. Divergent strategies, on the other hand, allow for the creation of a library of related compounds from a common intermediate, which is particularly useful in medicinal chemistry for structure-activity relationship studies. k-state.edu

Construction of the Spiro Center

The construction of the spiro center is a critical step in the synthesis of these molecules. One common method involves the cyclization of acyclic precursors. For example, the reaction of diethyl acetonedicarboxylate with appropriate dihaloalkanes can be used to build the 1,3-cyclohexanedione (B196179) skeleton, which can then be further elaborated into the spirocyclic system. researchgate.net Another powerful technique is the pinacol-like rearrangement, which has been successfully used to construct the spiro[3.5]nonane core. jst.go.jp More recently, photocatalytic methods have emerged as a powerful tool for constructing C(sp3)-rich N-heterospirocycles from simple aliphatic ketones and aldehydes. scispace.com

Ring-Closing Reactions for Oxa- and Azaspirocyclic Formation

Ring-closing reactions are fundamental to the formation of the heterocyclic rings in oxa- and azaspirocycles. Ring-closing metathesis (RCM) is a particularly versatile method for the synthesis of a wide variety of spirocyclic systems, including those containing nitrogen and oxygen heteroatoms. researchgate.netnih.gov The choice of catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts, is crucial for the success of the metathesis reaction. researchgate.net Other methods for forming the heterocyclic ring include intramolecular Michael additions and acid-mediated cyclizations. jst.go.jp For instance, an NBS-promoted semipinacol reaction has been used to form azaspirocyclic ketones in a highly selective manner. acs.org

Olefin Metathesis in Spirocyclic Systems

Olefin metathesis, particularly ring-closing metathesis (RCM), has become an indispensable tool in the synthesis of complex spirocyclic frameworks. researchgate.netmdpi.com This reaction allows for the formation of carbon-carbon double bonds within a cyclic system, providing a powerful method for constructing both carbocyclic and heterocyclic rings. mdpi.com RCM has been used in combination with other reactions, such as Diels-Alder reactions and Grignard additions, to create structurally diverse spirocycles. researchgate.net The strategic placement of olefinic tethers in an acyclic precursor allows for the regioselective formation of the desired spirocyclic system upon treatment with a suitable metathesis catalyst. acs.org

Photocatalytic Approaches to N-Heterospirocycles

Visible-light-mediated photocatalysis has recently emerged as a mild and efficient method for the synthesis of N-heterospirocycles. cam.ac.ukscispace.com This approach often involves the generation of radical intermediates under gentle conditions, which then undergo cyclization to form the spirocyclic core. cam.ac.uk For example, a general strategy has been developed for the construction of complex C(sp3)-rich N-heterospirocycles from aliphatic ketones and aldehydes with a broad selection of alkene-containing secondary amines. scispace.com This method utilizes a highly reducing iridium photocatalyst and has been shown to be scalable and applicable to a wide range of substrates. cam.ac.uk Dual catalytic systems, combining titanocene (B72419) and an organic dye under photocatalytic conditions, have also been employed for the radical spirocyclization of epoxides. nih.gov

Functional Group Transformations on the 5-Oxa-2-azaspiro[3.5]non-7-ene Core

Once the core spirocyclic structure is in place, various functional group transformations can be carried out to introduce further complexity and to synthesize specific target molecules. These transformations can include the reduction of ketone functionalities to alcohols, the introduction or modification of protecting groups, and the coupling of additional fragments to the spirocyclic core. scispace.comjst.go.jp For example, the selective deprotection of nitrogen protecting groups allows for further derivatization, which is crucial for creating libraries of compounds for biological screening. cam.ac.uk The introduction of functional groups can also be achieved through C-H functionalization reactions, which offer a direct and atom-economical approach to modifying the spirocyclic scaffold. researchgate.net

Nitrogen Functionalization and Deprotection Strategies

The secondary amine in the 5-oxa-2-azaspiro[3.5]nonane scaffold is a key handle for molecular diversification. Its utility, however, is contingent on strategic protection and deprotection, which allows for selective modifications at other parts of the molecule. Common protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn) are frequently employed due to their stability and reliable cleavage conditions.

The Boc group is typically installed under standard conditions and removed with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. researchgate.netgoogle.com The Cbz and Bn groups are often removed simultaneously through catalytic hydrogenolysis, using a palladium catalyst (Pd/C) under a hydrogen atmosphere. core.ac.ukacs.orggoogle.com This method is particularly effective, though the presence of sulfur atoms in the molecule can sometimes poison the catalyst, necessitating alternative deprotection strategies like using trimethylsilyl (B98337) iodide (Me₃SiI). acs.org

Once the nitrogen is deprotected, it can be functionalized in various ways. For instance, reaction with sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. acs.org Amide bond formation is another common functionalization pathway, achieved by coupling the free amine with carboxylic acids using standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov Reductive amination provides a route to N-alkylated derivatives. google.com These strategies allow for the synthesis of a diverse library of compounds built upon the core spirocyclic framework.

Table 1: Nitrogen Protecting Groups and Deprotection Strategies
Protecting GroupAbbreviationDeprotection ReagentsReference
tert-butoxycarbonylBocTrifluoroacetic acid (TFA) or HCl in dioxane researchgate.netgoogle.com
benzyloxycarbonylCbzH₂, Pd/C (catalytic hydrogenolysis) core.ac.ukacs.org
BenzylBnH₂, Pd/C (catalytic hydrogenolysis) google.com
Modifications at the Alkene Moiety

The alkene functionality within the six-membered ring of the 5-Oxa-2-azaspiro[3.5]non-7-ene framework offers a site for various chemical modifications, leading to saturated or further functionalized analogs. A primary transformation is the saturation of the double bond through catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The process effectively converts the alkene to the corresponding alkane, yielding the 5-oxa-2-azaspiro[3.5]nonane scaffold. chemrxiv.org This reduction is a crucial step for accessing sp³-rich structures, which are of significant interest in medicinal chemistry for improving physicochemical properties. chemrxiv.org

Other potential modifications of the alkene, while not extensively detailed for this specific scaffold in the provided context, follow standard organic synthesis principles. These include:

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) would yield the corresponding epoxide. This highly reactive intermediate can be opened by various nucleophiles to install vicinal functional groups.

Dihydroxylation: Asymmetric dihydroxylation, for instance using Sharpless conditions (osmium tetroxide and a chiral ligand), could be employed to introduce two hydroxyl groups across the double bond with stereocontrol, leading to chiral diols.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would result in a dihalo-substituted spirocycle, a versatile intermediate for subsequent substitution or elimination reactions.

Table 2: Representative Alkene Modifications
ReactionReagentsProduct TypeReference
Catalytic HydrogenationH₂, Pd/CSaturated spiro-alkane chemrxiv.org
EpoxidationmCPBASpiro-epoxideGeneric Transformation
Asymmetric DihydroxylationOsO₄, Chiral Ligand (e.g., AD-mix)Chiral spiro-diolGeneric Transformation

Stereoselective Synthesis of 5-Oxa-2-azaspiro[3.5]non-7-ene Frameworks

The creation of chiral spirocyclic frameworks with high enantiomeric purity is a significant challenge in synthetic chemistry. For congeners of 5-Oxa-2-azaspiro[3.5]non-7-ene, both chiral auxiliary-based methods and asymmetric catalysis have emerged as powerful strategies to control stereochemistry during the synthesis. elifesciences.orgsioc-journal.cn

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a stereoselective reaction. williams.eduwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. researchgate.net A well-established example is the use of Evans oxazolidinone auxiliaries. researchgate.net In this approach, an achiral carboxylic acid is first attached to the chiral oxazolidinone. The resulting N-acyl oxazolidinone then undergoes diastereoselective alkylation, where the bulky substituent on the auxiliary directs the incoming electrophile to one face of the enolate. williams.eduresearchgate.net

While not a direct synthesis of the final spirocycle, this methodology can be used to construct key chiral fragments. For instance, a precursor containing a stereocenter generated via an auxiliary-based method could be elaborated and then cyclized to form the desired chiral spirocyclic framework. The diastereomeric products of such reactions can be separated using standard techniques like column chromatography, and subsequent cleavage of the auxiliary yields the enantiomerically enriched product. williams.edu Camphorsultam is another effective chiral auxiliary used for similar transformations, including asymmetric Michael additions and Claisen rearrangements. wikipedia.org

Asymmetric Catalysis in Spirocyclization Reactions

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. elifesciences.org Several catalytic systems have been successfully applied to the synthesis of chiral spirocycles, including spiroketals and spiro-amines.

Palladium-catalyzed reactions are prominent in this field. For example, the asymmetric Pd-catalyzed spirocyclization of indole (B1671886) derivatives has been used to construct complex natural products with high enantioselectivity. chemrxiv.orgsemanticscholar.org These reactions often involve the formation of a chiral palladium complex that orchestrates the enantioselective ring closure. In some cases, a kinetic resolution pathway is employed with racemic starting materials to yield a highly enantioenriched spirocyclic product. chinesechemsoc.org

Iridium-based catalysts have also proven effective, particularly for the asymmetric hydrogenation of prochiral imines and N-heteroaromatic compounds to produce chiral amines. nih.govacs.org Dual-catalytic systems, combining a chiral iridium catalyst with a Brønsted acid, have been developed for the asymmetric synthesis of spiroketals and spiroaminals, achieving high diastereoselectivity and enantioselectivity (up to >99% ee). rsc.org

Organocatalysis represents another powerful strategy. Chiral phosphoric acids have been used to catalyze the asymmetric 'clip-cycle' synthesis of spiropyrrolidines via an intramolecular aza-Michael cyclization. core.ac.uk Similarly, bifunctional aminothiourea catalysts can mediate cascade reactions to form chiral spiroketals with high enantioselectivity, demonstrating the power of hydrogen-bond-directing catalysis. nih.gov These diverse catalytic methods provide a versatile toolbox for accessing the chiral 5-oxa-2-azaspiro[3.5]non-7-ene framework and its analogs.

Table 3: Asymmetric Catalysis for Spirocyclization
Catalyst TypeCatalyst ExampleReaction TypeStereoselectivityReference
PalladiumPd-NHC complexAsymmetric SpirocyclizationHigh ee semanticscholar.org
Iridium/Brønsted Acid[Ir(COD)Cl]₂ / Chiral Ligand / AcidAsymmetric Allylation/Spiroketalizationup to >99% ee rsc.org
OrganocatalystChiral Phosphoric AcidAza-Michael CyclizationHigh ee core.ac.uk
OrganocatalystAminothioureaOxy-Michael Addition CascadeHigh ee nih.gov

Advanced Structural Analysis and Spectroscopic Characterization of 5 Oxa 2 Azaspiro 3.5 Non 7 Ene Hcl

Theoretical and Computational Investigations of 5 Oxa 2 Azaspiro 3.5 Non 7 Ene Hcl

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the molecular properties of spirocyclic compounds from first principles.

The electronic structure of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl is characterized by its unique spirocyclic framework, which joins an azetidine (B1206935) and a dihydropyran ring. The nitrogen and oxygen heteroatoms, along with the double bond in the six-membered ring, are key determinants of its electronic properties.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) is likely to be localized on the electron-rich regions, such as the nitrogen atom and the π-system of the double bond. The lowest unoccupied molecular orbital (LUMO) would be associated with the antibonding orbitals of the same systems. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectral properties. researchgate.net

Charge Distribution and Electrostatic Potential: The nitrogen and oxygen atoms create a significant dipole moment in the molecule. The electrostatic potential (ESP) map would show negative potential (red/yellow) around these electronegative atoms, indicating their role as hydrogen bond acceptors. researchgate.net The protonation of the nitrogen atom in the HCl salt would create a region of strong positive potential (blue), making it a potential hydrogen bond donor.

A theoretical study on similar spirocyclic systems using DFT at the B3LYP/6-31+G(d,p) level could provide precise values for these electronic parameters. researchgate.net

The conformational flexibility of the 5-Oxa-2-azaspiro[3.5]non-7-ene scaffold is largely dictated by the six-membered dihydropyran ring.

Ring Conformations: The six-membered ring is expected to adopt a half-chair or sofa conformation to minimize steric strain, similar to cyclohexene (B86901). The four-membered azetidine ring is relatively rigid and planar. smolecule.com The interconversion between different conformers would have a specific energy barrier that can be calculated using computational methods.

Energetic Analysis: Quantum chemical calculations can determine the relative energies of different conformers. For the protonated species (the HCl salt), the position of the proton on the nitrogen atom and its interaction with the chloride counter-ion would be the global minimum energy structure. The stability of different conformations is influenced by a combination of ring strain, torsional strain, and non-bonded interactions. For instance, in related spirocyclic structures, the chair conformation of the six-membered ring is often the most stable. smolecule.com

Table 1: Hypothetical Relative Energies of 5-Oxa-2-azaspiro[3.5]non-7-ene Conformers

Conformer Ring Pucker Relative Energy (kcal/mol)
1 Half-Chair 0.00
2 Sofa 1.5 - 2.5
3 Twist-Boat > 5.0

Note: This table is illustrative and based on typical energy differences for similar six-membered rings. Actual values would require specific calculations.

Computational methods can accurately predict spectroscopic data, which is invaluable for experimental characterization.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted shifts for the protons and carbons adjacent to the nitrogen, oxygen, and the double bond would be particularly informative. For example, protons on carbons adjacent to the oxygen atom would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the oxygen.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. Key vibrational modes would include the N-H stretch of the protonated amine, C=C stretching of the alkene, and C-O-C stretching of the ether linkage.

Electronic Circular Dichroism (ECD): For chiral spirocycles, time-dependent DFT (TD-DFT) can be used to calculate the ECD spectrum, which helps in determining the absolute configuration of the molecule by comparing the calculated spectrum with the experimental one. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

Parameter Predicted Value Notes
¹H NMR (ppm) H-C=C: 5.5-6.0; H-C-O: 3.5-4.0; H-C-N⁺: 3.0-3.5 Chemical shifts are relative to TMS.
¹³C NMR (ppm) C=C: 120-130; C-O: 60-70; C-N⁺: 50-60; Spiro C: ~70 Values are approximate.
IR (cm⁻¹) N⁺-H stretch: ~2700-3000; C=C stretch: ~1650; C-O stretch: ~1100 Broad N⁺-H stretch is characteristic of amine salts.

Note: These are estimated values based on analogous structures. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a solvent, providing insights that are not accessible from static quantum chemical calculations. nih.govresearchgate.net

For this compound in an aqueous solution, MD simulations could reveal:

Solvation Shell Structure: The arrangement of water molecules around the protonated amine and the oxygen atom. Strong hydrogen bonds would be expected between the N⁺-H group and water molecules, and between water and the ether oxygen.

Ion Pairing: The interaction and average distance between the protonated spirocycle (cation) and the chloride anion (Cl⁻). The simulation can show whether they exist as a tight ion pair, a solvent-separated ion pair, or as free ions.

Conformational Dynamics: The simulations can track the transitions between different ring conformations over time, providing information on the flexibility of the scaffold in solution. uni-duesseldorf.de

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated, which is relevant for understanding its behavior in various applications.

Mechanistic Studies of Reactions Involving the Spiro[3.5]non-7-ene System

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally.

Ring-Opening Reactions: The strained azetidine ring could be susceptible to nucleophilic attack and ring-opening. Computational studies can model the reaction pathway, calculate the activation energy, and determine whether the reaction is kinetically or thermodynamically favored.

Reactions at the Double Bond: The double bond in the dihydropyran ring can undergo various reactions like hydrogenation or electrophilic addition. For example, the hydrogenation of a similar spiro[3.5]non-7-en-6-one over a palladium catalyst has been reported. Computational models can help understand the stereoselectivity of such reactions.

Intramolecular Cyclizations: Mechanistic studies on the cyclization of related amino acids to form spiro lactams have been performed, revealing the influence of pH and catalysts on the reaction rate. researchgate.net Similar computational approaches could be applied to reactions involving the 5-Oxa-2-azaspiro[3.5]non-7-ene system. Studies on spirocyclic iodonium (B1229267) ylides have used DFT to model reductive elimination and pseudorotation, providing insight into complex reaction mechanisms. rsc.org

Computational Design Principles for Spirocyclic Scaffolds

Spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which allow for precise positioning of functional groups in space. whiterose.ac.ukresearchgate.net Computational methods are central to the rational design of novel spirocyclic compounds.

Scaffold Hopping and Diversity: Computational tools can be used to design libraries of spirocyclic compounds with diverse 3D shapes. By analyzing properties like the principal moments of inertia, one can quantify the shape diversity of a library of designed molecules.

Structure-Activity Relationship (SAR) Studies: If a biological target for 5-Oxa-2-azaspiro[3.5]non-7-ene is identified, computational docking and QSAR (Quantitative Structure-Activity Relationship) studies can be performed. These studies help in understanding how modifications to the spirocyclic core affect binding affinity and can guide the design of more potent analogs. mdpi.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.govresearchgate.net This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources in the drug discovery process. For example, properties like polar surface area and the number of rotatable bonds, which influence oral bioavailability, can be readily calculated.

The design of novel spirocycles often involves a modular approach, where different ring systems are combined to create new scaffolds. Computational analysis helps in selecting combinations that lead to desirable structural and physicochemical properties. whiterose.ac.uk

Chemical Reactivity and Mechanistic Studies Involving 5 Oxa 2 Azaspiro 3.5 Non 7 Ene Hcl

Reactivity of the Alkene Moiety (e.g., Hydrogenation, Cycloadditions, Electrophilic Additions)

The carbon-carbon double bond in the tetrahydropyran (B127337) ring of 5-Oxa-2-azaspiro[3.5]non-7-ene is susceptible to a range of addition reactions.

Hydrogenation: The alkene can be readily reduced through catalytic hydrogenation. For instance, the hydrogenation of a related compound, 5-(benzo[d] nih.govthieme-connect.comdioxol-5-ylmethyl)-2-oxa-5-azaspiro[3.5]non-7-ene, using 5 w% Rh/C as a catalyst under a hydrogen atmosphere, results in the saturation of the double bond to yield the corresponding 5-oxa-2-azaspiro[3.5]nonane derivative. ethz.ch Similarly, catalytic hydrogenation of related N-trifluoroacetylated azaspiro[5.5]undecene and azaspiro[5.6]dodecene systems over Palladium on carbon (Pd/C) proceeds efficiently at room temperature and atmospheric pressure to give the saturated spirocyclic products. chemrxiv.orgchemrxiv.org

Cycloadditions: The alkene moiety can participate in cycloaddition reactions. One notable example is the hetero-Diels-Alder reaction. Studies on related systems, such as the reaction of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane, have shown that these reactions can proceed to form spirocyclic oxazine (B8389632) N-oxides. mdpi.com The reaction is typically performed in a solvent like chloroform (B151607) at elevated temperatures, and the regioselectivity is influenced by the electronic properties of the reactants. mdpi.com Quantum chemical calculations, such as those based on Conceptual DFT, can be used to predict the regiochemical outcome of these cycloadditions. mdpi.com

Electrophilic Additions: The electron-rich double bond is also a target for electrophilic additions. While specific examples for 5-Oxa-2-azaspiro[3.5]non-7-ene HCl are not extensively detailed in the provided search results, the general reactivity of alkenes suggests that it would readily react with various electrophiles.

Reactions at the Spiro Nitrogen Center (e.g., Alkylation, Acylation, Amidation)

The secondary amine in the azetidine (B1206935) ring is a key site for functionalization, allowing for the introduction of a wide array of substituents.

Alkylation: The nitrogen can be alkylated under various conditions. For instance, the nitrogen of related azaspiro[3.3]heptane systems has been successfully alkylated. acs.org

Acylation: Acylation of the spiro nitrogen is a common transformation. For example, related azaspiro compounds can be acylated with reagents like trifluoroacetic anhydride (B1165640) in the presence of a base such as triethylamine. chemrxiv.orgchemrxiv.org This reaction is often used to introduce protecting groups or to modify the biological activity of the molecule.

Amidation: The nitrogen can also participate in amidation reactions. The synthesis of various N-substituted derivatives of related spirocyclic amines has been reported, highlighting the versatility of this functional group. acs.org

Ring-Opening and Rearrangement Pathways of the Spiro[3.5]nonane System

The spiro[3.5]nonane framework, containing a strained four-membered azetidine ring, can undergo ring-opening and rearrangement reactions under certain conditions.

The strain in the azetidine ring makes it susceptible to cleavage. For example, attempts to methylate the carbon adjacent to the carbonyl group in a related 1-oxa-7-azaspiro thieme-connect.comchemrxiv.orgnonan-3-one system with caesium carbonate and iodomethane (B122720) resulted in the cleavage of the oxetan-3-one ring. core.ac.uk Similarly, reductive amination attempts on this ketone led to either ring-opening to form an amide or reduction to an alcohol. core.ac.uk

The stability of the spirocyclic system is an important consideration in synthetic design, as certain reagents and conditions can lead to unintended ring-opening or rearrangement, as seen with some spirocyclic oxetanes.

Catalytic Transformations Enabled by the Spirocyclic Scaffold

The rigid, three-dimensional structure of the spirocyclic scaffold can be exploited in catalysis. While direct catalytic applications of this compound were not found, related spirocyclic structures are used as ligands for metal catalysts. smolecule.com The defined spatial arrangement of functional groups in these rigid systems can lead to high selectivity in catalytic transformations. thieme-connect.com

For example, chiral spirocyclic ligands have been shown to be effective in enantioselective catalysis. The enantioselective intramolecular oxa-Michael reaction, a challenging transformation, has been successfully promoted by catalysts bearing spirocyclic moieties, leading to the formation of enantioenriched cyclic ethers. nih.govacs.org These reactions are often sensitive to the catalyst structure and reaction conditions. nih.govacs.org

Advanced Academic Research Applications of 5 Oxa 2 Azaspiro 3.5 Non 7 Ene Hcl and Its Derivatives

Utility as Building Blocks in Complex Organic Synthesis

The distinct three-dimensional and sp³-rich structure of 5-oxa-2-azaspiro[3.5]non-7-ene HCl and its derivatives establishes them as valuable building blocks in complex organic synthesis. researchgate.netresearchgate.net Their inherent rigidity and stereochemical complexity are sought-after features for creating novel molecular frameworks. researchgate.netnih.gov The piperidine (B6355638) component, a frequently occurring motif in FDA-approved drugs, combined with a strained oxetane (B1205548) ring, offers a unique scaffold for diversification. nih.govbeilstein-journals.org

Synthetic chemists leverage this scaffold's features in various ways. The piperidine nitrogen allows for standard functionalization, while the oxetane ring can serve as a metabolic stabilizer or a polar replacement for less desirable groups like gem-dimethyl or carbonyls. beilstein-journals.orgmagtech.com.cnresearchgate.net The strained four-membered oxetane ring also presents opportunities for ring-opening reactions to yield other functionalized structures. beilstein-journals.org Methodologies such as the Paternò–Büchi reaction have been developed to construct spirocyclic oxetanes, which can then be elaborated into more complex derivatives. rsc.org The synthesis of spiropiperidines, in general, is a significant area of research, with strategies focusing on either forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring on another cyclic system. nih.govrsc.org The resulting spirocyclic structures, including 2-azaspiro[3.5]nonane derivatives, serve as key intermediates in the synthesis of a wide range of more complex molecules. nih.govsmolecule.comgoogle.com

The table below summarizes synthetic strategies and applications for related spirocyclic systems, highlighting their versatility.

Spirocyclic System Synthetic Approach Application / Significance Reference
Spirocyclic PiperidinesPhotoredox-mediated radical hydroarylationConstruction of complex spiropiperidines under mild conditions. nih.gov
Spirocyclic OxetanesPaternò–Büchi [2+2] photocycloadditionCreates the oxetane ring in a single step, providing access to diverse functionalized products. rsc.org
2-Azaspiro[3.3]heptanesMulti-step synthesis from commercial reagentsAct as bioisosteres for morpholines, piperidines, and piperazines, often lowering lipophilicity. nih.govnih.gov
SpirooxindolesSubstructure-based strategies from natural productsServe as privileged scaffolds for discovering new anticancer agents. nih.gov

Role in Advanced Materials Science

The rigid, perpendicular arrangement of the constituent rings in spiro compounds like 5-oxa-2-azaspiro[3.5]non-7-ene derivatives provides unique properties that are advantageous for advanced materials. acs.org This specific geometry effectively suppresses intermolecular π-system interactions, which can improve solubility and lead to stable amorphous films with high glass transition temperatures (Tg), a critical factor for the longevity of organic electronic devices. acs.org

Optoelectronic Materials (e.g., OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), spiro-configured molecules are extensively used as host materials and emitters. acs.org The spiro-linkage helps to create a rigid, globular structure that hinders crystallization and ensures high morphological stability. acs.org For second-generation phosphorescent OLEDs (PhOLEDs), host materials must have a high triplet energy level to prevent reverse energy transfer from the emitter; spiro compounds are well-suited for this role. acs.org

In third-generation OLEDs utilizing Thermally Activated Delayed Fluorescence (TADF), spiro compounds can function as emitters. By orthogonally positioning donor and acceptor units on the two halves of the spiro system, it's possible to separate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a key requirement for achieving TADF. acs.org This structural design facilitates the efficient harvesting of both singlet and triplet excitons, leading to potentially high device efficiencies. acs.org The use of spiro[3.5]nonane scaffolds has been specifically noted for its potential in creating materials for optoelectronics.

Photochromic Systems

Spirocyclic compounds, particularly spiropyrans and spirooxazines, are a cornerstone of photochromic materials research. thermofisher.comiipseries.org These molecules can reversibly switch between a colorless, non-planar spiro form and a colored, planar merocyanine (B1260669) form upon stimulation with light. iipseries.org The transformation involves the cleavage and formation of a C-O bond within the spirocyclic framework.

The 5-oxa-2-azaspiro[3.5]non-7-ene scaffold can be incorporated into such systems. The rigid spirocyclic nature influences the kinetics of the photo-switching process and the stability of the colored form. rsc.org Research has shown that connecting spiro-naphtho-oxazine dimers to polymer chains can create materials with repeatable photo-switchability. rsc.org The unique structural features of spiro compounds are being explored to create novel photochromic materials for applications in smart materials and advanced photonics. google.comresearchgate.net

Design of Conformationally Restricted Scaffolds in Molecular Design

The three-dimensional and rigid nature of spirocycles like 5-oxa-2-azaspiro[3.5]non-7-ene makes them highly attractive scaffolds in modern drug discovery. researchgate.nettandfonline.com By replacing "flat" aromatic rings with sp³-rich spirocyclic structures, medicinal chemists can improve key drug-like properties. researchgate.net This "escape from flatland" approach can enhance aqueous solubility, metabolic stability, and target selectivity. researchgate.netbldpharm.com

The conformational rigidity of spirocycles is a significant advantage. researchgate.netresearchgate.net It reduces the entropic penalty associated with a molecule binding to its biological target, which can lead to higher affinity and potency. researchgate.net For example, the azaspiro[3.5]nonane framework imposes significant conformational constraints that can enhance selectivity. smolecule.com Spirocyclic scaffolds are now considered privileged structures for certain targets, such as G protein-coupled receptors (GPCRs). tandfonline.com The design of rigid spirocyclic systems as constrained variants of peptide termini has led to potent receptor antagonists. nih.gov The ability to create multiple exit vectors from a compact spirocyclic core allows for extensive exploration of chemical space, aiding in scaffold-hopping and library design. spirochem.com

The table below provides examples of how spirocyclic scaffolds have been used to constrain molecules and improve properties in a medicinal chemistry context.

Scaffold Type Medicinal Chemistry Application Key Advantage Reference
Azaspiro[3.5]nonaneGPR119 AgonistsOptimization of potency and pharmacokinetic profile. nih.gov
2-Azaspiro[3.3]heptaneFetal Hemoglobin InducersCreation of a rigid, novel structure with optimized ADME properties. nih.gov
Spirocyclic StructuresCalcitonin Gene-Related Peptide (CGRP) Receptor AntagonistsConformationally constrained variants of a dipeptide amide, leading to potent antagonism. nih.gov
(Aza)spiro[2.3]hexaneBioisosteres and PeptidomimeticsProvides novel 3D orientations of functional groups compared to standard ring systems. sci-hub.se

Development of Novel Chemical Probes and Tools for Chemical Biology

The unique structural attributes of 5-oxa-2-azaspiro[3.5]non-7-ene derivatives make them suitable for the development of sophisticated chemical probes for studying biological systems. walshmedicalmedia.com The rigid spirocyclic framework allows for the precise spatial arrangement of reporter groups (e.g., fluorophores) and reactive moieties, which is crucial for creating highly selective tools for chemical biology. nih.govnih.gov

Spirocyclic scaffolds have been successfully incorporated into fluorescent probes. For instance, small, spirocyclic, xanthene-based probes can exist in a non-fluorescent spiro form and a fluorescent open form, a transition that can be triggered by specific biological events like enzymatic reactions or changes in pH. nih.gov This "off/on" switching capability is highly desirable for high-contrast imaging.

Furthermore, spirocyclic piperidine derivatives have been radiolabeled with isotopes like Fluorine-18 to create ligands for positron emission tomography (PET) imaging. nih.gov These probes enable the non-invasive visualization and quantification of specific receptors, such as the sigma-1 receptor, in the brain. nih.gov The development of such tools is essential for understanding disease mechanisms and for drug development. The inherent novelty and structural complexity of spirocycles provide a rich source for creating new chemical probes to explore biological processes. walshmedicalmedia.comacs.org

Q & A

Q. What are the common synthetic routes for 5-Oxa-2-azaspiro[3.5]non-7-ene HCl?

  • Methodological Answer: Synthesis typically involves spirocyclization strategies. A key intermediate is tert-butyl 5-oxa-2-azaspiro[3.5]non-7-ene-2-carboxylate, which undergoes acid-mediated deprotection to yield the free base, followed by HCl salt formation. Multigram-scale production is achievable via boronate ester intermediates (e.g., tetramethyl dioxaborolane derivatives) to stabilize reactive moieties during cyclization . Alternative routes include [3+2] cycloadditions or ring-opening/ring-closing cascades using epoxide precursors .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer: Structural validation employs:
  • NMR spectroscopy: 1^1H and 13^13C NMR to confirm spirocyclic connectivity and chloride counterion presence.
  • Mass spectrometry (HRMS): To verify molecular formula (e.g., [M+H]+ peak at m/z 174.09 for C₇H₁₂ClNO).
  • X-ray crystallography: Resolves absolute configuration and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. What are the stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer: The compound is hygroscopic and prone to hydrolysis under basic conditions. Stability protocols recommend:
  • Storage at -20°C in desiccated environments.
  • Use of pH 4–5 buffered solutions (e.g., acetate buffer) to minimize decomposition.
  • Regular LC-MS monitoring to detect degradation products like oxazolidinone derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of this compound?

  • Methodological Answer: Chiral resolution via:
  • Asymmetric catalysis: Use of chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization steps.
  • Kinetic resolution: Enzymatic hydrolysis with lipases or esterases to separate enantiomers.
  • Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA) for analytical and preparative purification .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
  • Orthogonal assays: Combine SRB cytotoxicity with fluorescence-based viability assays (e.g., resazurin).
  • Dose-response normalization: Account for batch-to-batch purity differences using quantitative 1^1H NMR.
  • Target engagement studies: Surface plasmon resonance (SPR) to directly measure binding kinetics to FXR receptors .

Q. How does the HCl salt form influence reactivity compared to free-base analogs in nucleophilic substitutions?

  • Methodological Answer: The chloride counterion enhances electrophilicity at the spirocyclic nitrogen, enabling faster SN2 reactions with alkyl halides. Comparative studies show:
  • Reactivity trend: HCl salt > oxalate salt > free base in Mitsunobu reactions.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .

Q. What computational methods predict binding modes of this compound with Farnesoid X Receptor (FXR)?

  • Methodological Answer:
  • Molecular docking: AutoDock Vina or Glide to model ligand-receptor interactions, focusing on the spirocycle’s steric fit in the hydrophobic pocket.
  • Molecular dynamics (MD): GROMACS simulations (100 ns trajectories) to assess stability of hydrogen bonds with Tyr366 and His451 residues .

Q. How can DSC characterize polymorphic forms of this compound?

  • Methodological Answer: Differential scanning calorimetry (DSC) identifies polymorphs by melting point differences and enthalpy changes. Protocol:
  • Heat samples at 10°C/min under nitrogen.
  • Analyze endothermic peaks (Form I: 210–215°C; Form II: 198–202°C).
  • Pair with PXRD to correlate thermal events with crystal lattice changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.